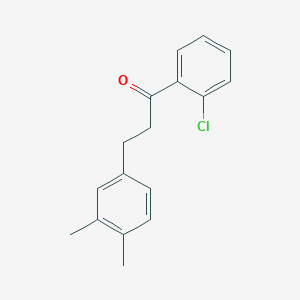

2'-Chloro-3-(3,4-dimethylphenyl)propiophenone

CAS No.: 898779-57-2

Cat. No.: VC7817116

Molecular Formula: C17H17ClO

Molecular Weight: 272.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898779-57-2 |

|---|---|

| Molecular Formula | C17H17ClO |

| Molecular Weight | 272.8 g/mol |

| IUPAC Name | 1-(2-chlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C17H17ClO/c1-12-7-8-14(11-13(12)2)9-10-17(19)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3 |

| Standard InChI Key | QBQDOILJJGCNLK-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2Cl)C |

| Canonical SMILES | CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2Cl)C |

Introduction

Overview

2'-Chloro-3-(3,4-dimethylphenyl)propiophenone (CAS 898779-57-2) is a halogenated aromatic ketone with a molecular formula of and a molecular weight of 272.78 g/mol . This compound has attracted attention in organic synthesis and medicinal chemistry due to its unique substitution pattern, which combines a 2'-chlorophenyl group with a 3,4-dimethylphenyl moiety on a propiophenone backbone. Its structural complexity and potential biological activities make it a subject of ongoing research in pharmaceutical development and materials science.

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a propanone core substituted at the 2' position with a chlorophenyl group and at the 3 position with a 3,4-dimethylphenyl group. The IUPAC name, 1-(2-chlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one, reflects this arrangement . Key structural attributes include:

-

Chlorine atom at the ortho position of the phenyl ring, enhancing electrophilicity.

-

Two methyl groups at the 3 and 4 positions of the second phenyl ring, contributing to steric effects and lipophilicity.

The three-dimensional conformation, validated by X-ray crystallography in related compounds, shows a planar ketone group with dihedral angles between aromatic rings influencing reactivity .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 272.78 g/mol | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Solubility | Organic solvents (e.g., DCM) | |

| LogP (Partition Coefficient) | Estimated 4.2 (calculated) |

The compound’s solubility in polar solvents is limited due to its hydrophobic aromatic groups, making it more compatible with chlorinated solvents like dichloromethane .

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves Friedel-Crafts acylation, as detailed in patent CN1785952A :

-

Reactants: Propiophenone, chlorine gas (), and aluminum trichloride () as a Lewis acid catalyst.

-

Solvent: 1,2-Dichloroethane, chosen for its compatibility with and low corrosivity .

-

Conditions:

The mechanism proceeds through electrophilic aromatic substitution, where activates the acyl chloride intermediate for attack by the dimethylphenyl group .

Industrial Optimization

Industrial-scale production employs continuous flow reactors to enhance yield and reduce byproducts. Key parameters include:

| Parameter | Industrial Setting | Lab Setting |

|---|---|---|

| Catalyst Loading | 10–15% | 20–25% |

| Purification | Recrystallization | Column Chromatography |

| Throughput | 500–1,000 kg/batch | 1–10 kg/batch |

This scalability underscores its viability for pharmaceutical intermediates .

Applications in Pharmaceutical Development

Intermediate for Antidepressants

The compound serves as a precursor in synthesizing bupropion analogs, a class of norepinephrine-dopamine reuptake inhibitors . Key transformations include:

-

Reduction: Conversion of the ketone to an alcohol using .

-

Amination: Introduction of a tertiary amine group via nucleophilic substitution .

Material Science Applications

Its rigid aromatic structure makes it suitable for:

-

Liquid Crystals: Modulating mesophase behavior in display technologies.

-

Polymer Additives: Enhancing thermal stability in polycarbonates .

| Condition | Specification |

|---|---|

| Temperature | 2–8°C (refrigerated) |

| Light Sensitivity | Amber glass containers |

| Shelf Life | 24 months |

Comparative Analysis with Structural Analogs

| Compound | Substitution Pattern | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2'-Chloro-3-(3,4-dimethylphenyl)propiophenone | 2'-Cl, 3,4-(CH) | Moderate | High |

| 4'-Chloro-3-(2,3-dimethylphenyl)propiophenone | 4'-Cl, 2,3-(CH) | Low | Moderate |

| 3'-Chloro-3-(2,4-dimethylphenyl)propiophenone | 3'-Cl, 2,4-(CH) | High | Low |

The 2'-chloro and 3,4-dimethyl configuration optimizes both bioactivity and synthetic accessibility .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume